molecular formula C12H10N4O2S B2439160 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1044140-07-9

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B2439160
M. Wt: 274.3
InChI Key: YCSMHHTTZAJIOL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidin-4-ol moiety, which indicates a pyrimidine ring fused to a pyrazole ring at the 3 and 4 positions, with a hydroxyl group attached to the 4 position of the pyrimidine ring. It also has a mercapto group (sulfhydryl, -SH) at the 6 position and a 4-methoxyphenyl group attached to the 1 position .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored the synthesis and chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, including derivatives like 6-Mercapto-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Bulychev, Korbukh, and Preobrazhenskaya (1980) demonstrated various synthetic pathways involving the conversion of cyano groups to different functional groups and the introduction of ribose residues, highlighting the chemical versatility of these compounds Chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines and their 1-ribosides.

Antiproliferative and Antimicrobial Activities

A study by Nassar et al. (2016) on the antiproliferative activity of pyrazolo pyrimidine derivatives, including 6-Mercapto-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, revealed their potential in inhibiting cancer cell growth. This suggests their relevance in cancer research and therapy Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. Additionally, Ranganath et al. (2011) reported the broad-spectrum antibacterial activity of pyrazolo[3,4-d]pyrimidin-4(1H)-ones, indicating their potential as antimicrobial agents A novel and eco-friendly procedure for the synthesis of some pyrazolo-thiadiazolo-pyrimidinones and its in vitro anti-bacterial activity.

Quantum Chemical Calculations and Novel Syntheses

Saracoglu et al. (2019) conducted DFT quantum chemical calculations on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into the molecular properties of these compounds, which can be valuable for further chemical research Synthesis and DFT Quantum Chemical Calculations of Novel Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives.

Biological Evaluation

A study by Sayed et al. (2008) on the synthesis and reactions of novel mercaptopyrimidine derivatives highlighted their promising antimicrobial activities, underscoring the potential for these compounds in biological applications Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation.

properties

IUPAC Name

1-(4-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-10-9(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMHHTTZAJIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol

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